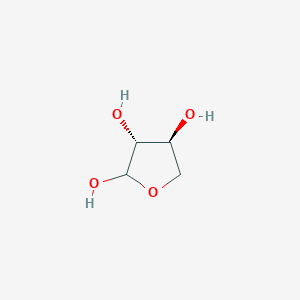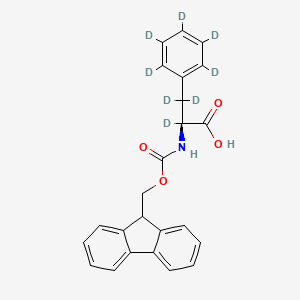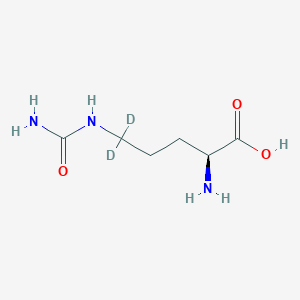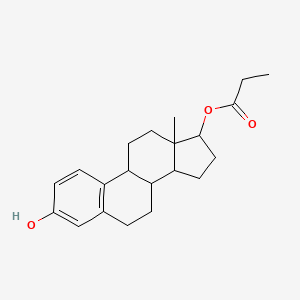
Atto 390 maleimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Atto 390 maleimide is a novel fluorescent label with a coumarin structure. It is designed for applications in life sciences, such as labeling deoxyribonucleic acid, ribonucleic acid, or proteins. This compound is characterized by its high fluorescence quantum yield, large Stokes shift, good photostability, and low molecular weight .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Atto 390 maleimide is synthesized by reacting Atto 390, a coumarin-based dye, with maleimide. The reaction typically involves dissolving Atto 390 in an anhydrous solvent like dimethyl sulfoxide or dimethylformamide, followed by the addition of maleimide under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the final product through techniques such as chromatography to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Atto 390 maleimide primarily undergoes substitution reactions, particularly with thiol groups. It forms stable thioether bonds with sulfhydryl-containing compounds .
Common Reagents and Conditions
Reagents: Thiol-containing compounds, reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Conditions: The reactions are typically carried out in phosphate-buffered saline at pH 7.0-7.5. .
Major Products
The major product of the reaction between this compound and thiol-containing compounds is a thioether-linked conjugate, which retains the fluorescent properties of Atto 390 .
Applications De Recherche Scientifique
Atto 390 maleimide is widely used in various scientific research fields:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in labeling proteins, deoxyribonucleic acid, and ribonucleic acid for fluorescence microscopy and flow cytometry.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and quantify biomolecules.
Industry: Applied in the development of biosensors and other analytical devices
Mécanisme D'action
Atto 390 maleimide exerts its effects through the formation of a stable thioether bond with thiol groups in proteins or other biomolecules. This covalent attachment ensures that the fluorescent label remains attached to the target molecule, allowing for precise detection and analysis. The molecular targets include cysteine residues in proteins, which are selectively modified by the maleimide group .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Atto 488 maleimide
- Atto 565 maleimide
- Atto 647 maleimide
Uniqueness
Atto 390 maleimide is unique due to its excitation and emission wavelengths (390 nm and 479 nm, respectively), which make it suitable for applications requiring blue fluorescence. Its high fluorescence quantum yield and photostability also distinguish it from other fluorescent labels .
Propriétés
Formule moléculaire |
C26H31N3O5 |
|---|---|
Poids moléculaire |
465.5 g/mol |
Nom IUPAC |
N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanamide |
InChI |
InChI=1S/C26H31N3O5/c1-16-12-25(33)34-21-14-20-18(13-19(16)21)17(2)15-26(3,4)29(20)10-5-6-22(30)27-9-11-28-23(31)7-8-24(28)32/h7-8,12-14,17H,5-6,9-11,15H2,1-4H3,(H,27,30) |
Clé InChI |
HHEQCRHPOHPYGI-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(N(C2=C1C=C3C(=CC(=O)OC3=C2)C)CCCC(=O)NCCN4C(=O)C=CC4=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[(4-morpholinylcarbothioyl)amino]-4,5,6,7-tetrahydro-1H-benzimidazole-1-carboxylate](/img/structure/B12057857.png)






![D-[3-2H]Glucose](/img/structure/B12057919.png)






